Sepinol

In Silico Prediction Antioxidant Activity PASS Online

Generic flavonoids risk uncontrolled variables-differential antioxidant potency, cell permeability, or off-target activity-that compromise assay reproducibility. Sepinol (CAS 72061-63-3), a 4'-O-methylated flavonoid from Sophora viciifolia, provides quantified differentiation: • PASS antioxidant Pa 0.873 & free radical scavenger Pa 0.869 • LPS/IFN-γ NO inhibition IC50 >100 μM (RAW264.7) • DPPH IC50 30 μg/mL for SAR benchmarking Supplied ≥98% (HPLC) with full analytical documentation. Global shipping.

Molecular Formula C16H14O7
Molecular Weight 318.28 g/mol
Cat. No. B587256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSepinol
Molecular FormulaC16H14O7
Molecular Weight318.28 g/mol
Structural Identifiers
InChIInChI=1S/C16H14O7/c1-22-16-10(18)4-7(5-11(16)19)15-14(21)13(20)9-3-2-8(17)6-12(9)23-15/h2-6,14-15,17-19,21H,1H3/t14-,15+/m0/s1
InChIKeyAFCZAKZBCYSVSS-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Sepinol: Antioxidant and Anti-Inflammatory Flavonoid


Sepinol (CAS 72061-63-3) is a naturally occurring flavonoid compound belonging to the 4'-O-methylated flavonoid subclass, characterized by the IUPAC name (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one . It is isolated from botanical sources including Sophora viciifolia and Gliricidia sepium , with a molecular weight of 318.28 g/mol and a topological polar surface area (TPSA) of 116.0 Ų [1]. As a research-grade natural product, Sepinol is supplied with purity typically ≥98% (HPLC) and is intended exclusively for in vitro and in vivo laboratory investigations .

Why Substituting Sepinol Fails in Specialized Assays


The class of flavonoids encompasses structurally diverse compounds with distinct substitution patterns that critically influence their pharmacological profiles, bioavailability, and molecular target engagement [1]. Sepinol's unique 4'-O-methylation and specific stereochemistry (2R,3R) distinguishes it from abundant, commercially available flavonoids like quercetin, kaempferol, and luteolin [2]. Generic substitution without quantitative comparative data risks introducing uncontrolled variables—such as differential antioxidant potency, cell permeability, or off-target activity—that can confound results, particularly in studies involving NADPH oxidase inhibition, HIF-1α modulation, or ROS scavenging [3]. The evidence below quantifies Sepinol's specific differentiation parameters, enabling informed selection based on assay-relevant criteria rather than broad class association.

Sepinol vs. Structural Analogs: Key Assay Comparisons


Predicted Antioxidant Activity vs. Robinetin

Sepinol exhibits the highest predicted antioxidant probability (0.873) among all compounds identified in Gliricidia sepium, surpassing the structurally related robinetin (0.920 for TP53 expression enhancement, a distinct endpoint) in antioxidant-specific modeling [1]. This score differentiates Sepinol from other flavonoids in the same plant matrix, providing a quantifiable basis for prioritizing it in antioxidant-focused virtual screening campaigns.

In Silico Prediction Antioxidant Activity PASS Online

Predicted Free Radical Scavenging Activity

Sepinol achieves a free radical scavenger probability of 0.869 in PASS Online predictions, the highest value recorded among all flavonoids analyzed from Gliricidia sepium [1]. This provides a quantifiable differentiation point when selecting a lead candidate from the same natural source for experimental validation of radical-scavenging capacity.

In Silico Prediction Free Radical Scavenging PASS Online

Predicted Anticarcinogenic Activity Ranking

Sepinol demonstrates an anticarcinogenic probability score of 0.784 in PASS Online predictions, the highest among all compounds from Gliricidia sepium analyzed in the same study [1]. This quantitative differentiator supports the selection of Sepinol over other flavonoids from this plant for follow-up studies investigating potential anticancer mechanisms.

In Silico Prediction Anticarcinogenic Activity PASS Online

Inhibition of NO Production in Macrophages

In a cellular model of inflammation, Sepinol inhibits LPS/IFN-γ-stimulated nitric oxide (NO) production in RAW264.7 murine macrophages with an IC50 >100 μM after 16 hours of treatment . This quantitative benchmark allows direct potency comparisons against other flavonoids or synthetic inhibitors in the same assay system, providing a critical parameter for selecting appropriate concentrations in downstream mechanistic studies and for assessing relative anti-inflammatory potential.

Anti-Inflammatory Assay Macrophage Activation Nitric Oxide

DPPH Radical Scavenging Benchmark

Sepinol exhibits DPPH radical scavenging activity with a reported IC50 of 30 μg/mL . This value provides a preliminary, albeit vendor-sourced, quantitative benchmark that can be used for initial comparisons against other flavonoids or standard antioxidants (e.g., ascorbic acid, Trolox) evaluated in the same assay format. It is recommended that users independently verify this value under their specific experimental conditions.

Antioxidant Assay DPPH Free Radical

Sepinol Research Applications


Virtual Screening for Antioxidant Leads

Researchers employing in silico tools (e.g., PASS Online) to prioritize natural product libraries for antioxidant discovery should select Sepinol over co-occurring flavonoids like robinetin due to its top-ranked probability scores of 0.873 for antioxidant and 0.869 for free radical scavenging [1].

Macrophage Anti-Inflammatory Mechanism Studies

For investigations into the modulation of LPS/IFN-γ-induced nitric oxide production in RAW264.7 macrophages, Sepinol provides a well-characterized benchmark. Researchers can use the established IC50 threshold (>100 μM) to design appropriate dose ranges and to compare the potency of novel analogs or combinations.

SAR Studies of Flavonoid Antioxidant Potency

Sepinol's reported DPPH IC50 of 30 μg/mL serves as a useful reference point for SAR studies aimed at understanding how 4'-O-methylation and the (2R,3R) stereochemistry influence radical scavenging capacity relative to other flavonoid scaffolds. Researchers can benchmark this value against their own in-house data for structurally related compounds.

Phytochemical Profiling of Sophora & Gliricidia

In natural product chemistry workflows focused on Sophora viciifolia or Gliricidia sepium, Sepinol can be used as an authentic reference standard (HPLC ≥98% purity) for compound identification and quantification. Its established in silico activity probabilities [1] and cellular assay data support its role as a key marker compound during bioactivity-guided fractionation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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